![molecular formula C12H9BO3 B6334404 Dibenzo[b,d]furan-3-ylboronic acid CAS No. 395087-89-5](/img/structure/B6334404.png)

Dibenzo[b,d]furan-3-ylboronic acid

Descripción general

Descripción

Dibenzo[b,d]furan-3-ylboronic acid is a white to pale yellow solid powder . It is used as an intermediate in organic synthesis and pharmaceuticals, primarily in laboratory research and development, as well as chemical and pharmaceutical production processes .

Synthesis Analysis

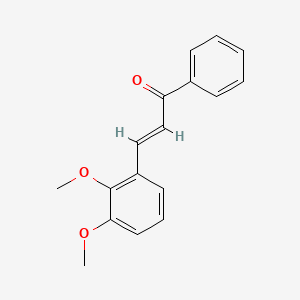

Dibenzo[b,d]furan-3-ylboronic acid can be synthesized through the reaction of aromatic boronic acid and dibenzofuran . The specific preparation method generally involves reacting aromatic boronic acid with dibenzofuran at a lower temperature in a suitable solvent, and the target product is obtained through appropriate separation and purification steps .Molecular Structure Analysis

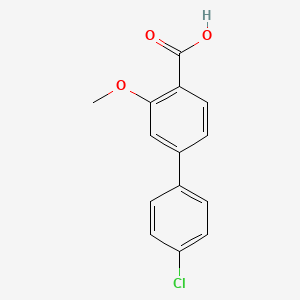

The molecular formula of Dibenzo[b,d]furan-3-ylboronic acid is C12H9BO3 . The InChI code is 1S/C12H9BO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H .Chemical Reactions Analysis

Dibenzo[b,d]furan-3-ylboronic acid is widely used in various organic synthesis reactions due to its good reactivity and selectivity. It is used in reactions such as diazotization, hydroxylation, and aldehydation .Physical And Chemical Properties Analysis

Dibenzo[b,d]furan-3-ylboronic acid appears as a white to pale yellow solid powder . It has a melting point of approximately 215-220°C . It is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

Dibenzo[b,d]furan-3-ylboronic acid serves as an intermediate in organic synthesis. Its boronic acid group is reactive and can form boronate esters, which are useful in various coupling reactions, such as Suzuki-Miyaura cross-coupling . This makes it valuable for constructing complex organic molecules.

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is used to create intermediates that are crucial for the development of new drugs. It can be involved in the synthesis of molecules with potential therapeutic effects, especially in the field of oncology and infectious diseases .

Material Science Research

The boronic acid moiety of Dibenzo[b,d]furan-3-ylboronic acid is significant in material science. It can be used to modify surfaces or create polymers with specific binding properties, which can be applied in sensor technology or as part of novel materials .

Chemical Sensors

Due to its ability to interact with diols and other polyols, Dibenzo[b,d]furan-3-ylboronic acid can be used in the development of chemical sensors. These sensors can detect sugars or other biological molecules, which is essential for medical diagnostics .

Fluorescence Studies

The compound’s structure allows it to be used in fluorescence studies. When conjugated with fluorescent dyes, it can act as a probe to study biological systems or to detect the presence of analytes in a sample .

Research and Development in Chemistry

Dibenzo[b,d]furan-3-ylboronic acid is a staple in R&D laboratories focusing on chemistry. Researchers utilize it to explore new reactions, study reaction mechanisms, and develop new synthetic methodologies .

Environmental Analysis

This compound can be used in environmental analysis to detect pollutants. Its selective binding properties make it suitable for creating sensors that can identify harmful substances in water or soil .

Glycoscience

In glycoscience, Dibenzo[b,d]furan-3-ylboronic acid can be used to study carbohydrate interactions. It can form complexes with sugars, which is useful for understanding biological processes involving carbohydrates .

Mecanismo De Acción

Target of Action

Dibenzo[b,d]furan-3-ylboronic acid is primarily used as an organic synthesis intermediate and a pharmaceutical intermediate

Mode of Action

The compound is known for its reactivity and selectivity in various organic synthesis reactions . It is widely used in azo coupling reactions , hydroxylation reactions , and formylation reactions . .

Biochemical Pathways

The compound plays a significant role in the construction of complex organic molecular frameworks

Result of Action

The result of the action of Dibenzo[b,d]furan-3-ylboronic acid is the formation of complex organic molecular structures

Action Environment

Dibenzo[b,d]furan-3-ylboronic acid is a white to pale yellow solid powder that is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane . It should be stored under inert gas (nitrogen or argon) at 2-8°C

Propiedades

IUPAC Name |

dibenzofuran-3-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQENSZQWKVWYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3O2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

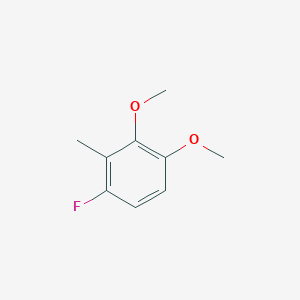

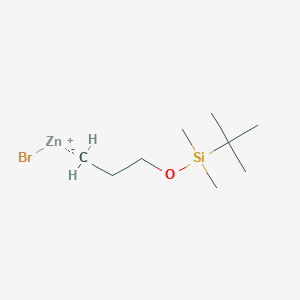

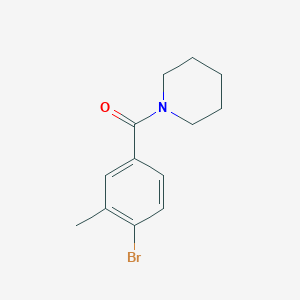

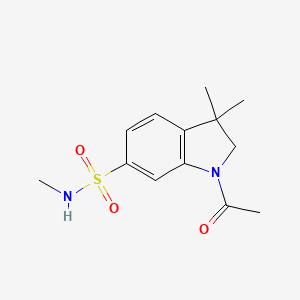

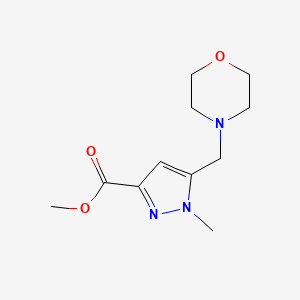

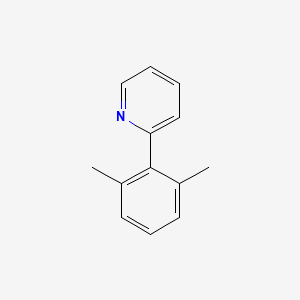

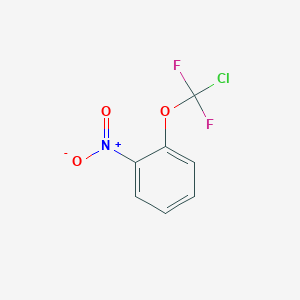

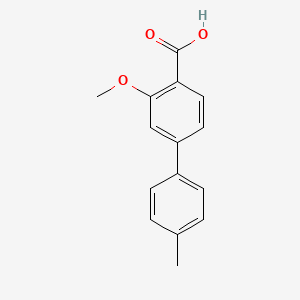

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.